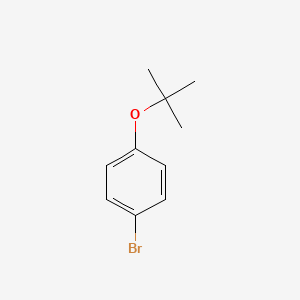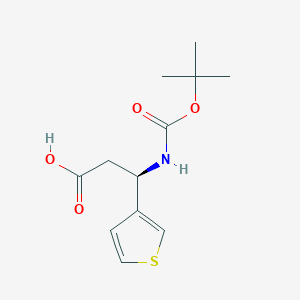
1-Brom-4-(tert-Butoxy)benzol
Übersicht
Beschreibung
1-Bromo-4-(tert-butoxy)benzene is an organic compound with the molecular formula C10H13BrO. It is also known as 4-Bromophenyl tert-butyl ether. This compound is characterized by a bromine atom attached to a benzene ring, which is further substituted with a tert-butoxy group. It is commonly used in organic synthesis and various chemical reactions due to its unique structure and reactivity.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-(tert-butoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It can be used in the synthesis of biologically active compounds and as a building block for drug discovery.
Medicine: It is involved in the development of new therapeutic agents and medicinal chemistry research.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
Target of Action
1-Bromo-4-(tert-butoxy)benzene is a biochemical reagent . It is primarily used in the synthesis of other compounds, such as 4-tert-butyl-phenylboronic acid , and 1-deoxy analogs of CP-47,497 and CP-55,940 . Therefore, its primary targets are the molecules it reacts with during these synthesis processes.
Mode of Action
The compound undergoes lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at 0°C in various solvents . This reaction is a key step in the synthesis of the aforementioned compounds.
Result of Action
The primary result of the action of 1-Bromo-4-(tert-butoxy)benzene is the synthesis of other compounds. For example, it is used in the synthesis of 4-tert-butyl-phenylboronic acid , and 1-deoxy analogs of CP-47,497 and CP-55,940 . The effects of these compounds at the molecular and cellular level would depend on their specific structures and functions.
Action Environment
The action of 1-Bromo-4-(tert-butoxy)benzene is influenced by various environmental factors. For instance, the lithium-bromide exchange reactions it undergoes with n-butyllithium and tert-butyllithium occur at 0°C . Therefore, temperature is a key environmental factor influencing its action. Additionally, the choice of solvent can also impact the efficiency and outcome of the reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(tert-butoxy)benzene can be synthesized through several methods. One common method involves the bromination of 4-(tert-butoxy)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is typically carried out in an inert solvent such as dichloromethane or carbon tetrachloride at room temperature.
Industrial Production Methods: In an industrial setting, the synthesis of 1-Bromo-4-(tert-butoxy)benzene may involve continuous flow processes to ensure efficient production. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-4-(tert-butoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as alkyl or aryl groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium or potassium alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate in solvents like tetrahydrofuran (THF) or ethanol.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Major Products:
Substitution: Formation of various substituted benzene derivatives.
Coupling: Formation of biaryl compounds.
Reduction: Formation of 4-(tert-butoxy)benzene.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4-tert-butylbenzene: Similar structure but lacks the tert-butoxy group.
4-tert-Butylphenylboronic acid: Used in similar coupling reactions but contains a boronic acid group instead of bromine.
1-Bromo-3,5-di-tert-butylbenzene: Contains additional tert-butyl groups, affecting its reactivity.
Uniqueness: 1-Bromo-4-(tert-butoxy)benzene is unique due to the presence of both a bromine atom and a tert-butoxy group, which provides a balance of reactivity and steric effects. This makes it a versatile intermediate in organic synthesis and valuable in various chemical transformations.
Eigenschaften
IUPAC Name |
1-bromo-4-[(2-methylpropan-2-yl)oxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-10(2,3)12-9-6-4-8(11)5-7-9/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWQHUCUWNGYDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377221 | |
| Record name | 1-Bromo-4-(tert-butoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60876-70-2 | |
| Record name | 1-Bromo-4-(tert-butoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-4-(tert-butoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














